molecular formula C8H10BrNO2S B1293807 4-Bromo-N,N-dimethylbenzenesulfonamide CAS No. 707-60-8

4-Bromo-N,N-dimethylbenzenesulfonamide

Cat. No. B1293807
Key on ui cas rn: 707-60-8
M. Wt: 264.14 g/mol
InChI Key: NQAUNPZZVCXYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Place dimethylamine (5.25 mL of a 2.0 M solution in THF, 10.4 mmol), triethylamine (2.04 mL, 14.68 mmol) and dichloromethane (30 mL) in a round bottom flask. Cool this solution to 0° C., while stirring, and add a solution of 4-bromobenzenesulfonyl chloride (2.5 g, 9.78 mmol) in dichloromethane (30 mL). Add additional dichloromethane (10 mL) and stir the reaction overnight, letting it warm to ambient temperature. Concentrate the reaction in vacuo. Take up the resulting solid in ethyl acetate and filter. Evaporate the filtrate in vacuo and dry the resulting solid by vacuum to give 2.50 g of 4-bromo-N,N-dimethyl-benzenesulfonamide (97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.04 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].C(N(CC)CC)C.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>C1COCC1.ClCCl.C(OCC)(=O)C>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([S:18]([N:2]([CH3:3])[CH3:1])(=[O:20])=[O:19])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
the reaction overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
warm to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction in vacuo
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
dry the resulting solid by vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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